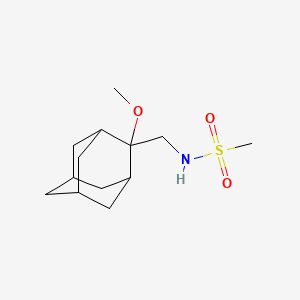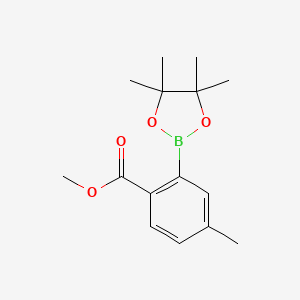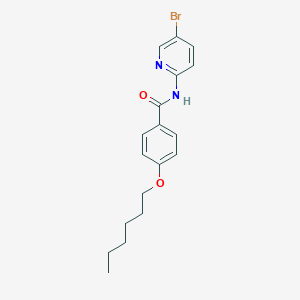![molecular formula C13H15NO2 B2384946 Exo-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-carbonsäure CAS No. 174456-80-5](/img/structure/B2384946.png)
Exo-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-carbonsäure
Übersicht
Beschreibung
Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a chemical compound with the CAS Number: 174456-80-5 . It has a molecular weight of 217.27 .
Synthesis Analysis
The synthesis of Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives has been achieved through dirhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate under low catalyst loadings . By appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo-[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity with no chromatographic purification .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 3-benzyl-3-azabicyclo [3.1.0]hexane-6-carboxylate . The InChI code for this compound is 1S/C15H19NO2/c1-2-18-15 (17)14-12-9-16 (10-13 (12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 .
Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate . This reaction is catalyzed by dirhodium(II) and can be conducted under low catalyst loadings .
Physical And Chemical Properties Analysis
Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
Die Verbindung wird als wertvolles pharmazeutisches Zwischenprodukt verwendet . Sie ist oft in verschiedenen natürlichen und synthetischen biologisch aktiven Verbindungen vorhanden .
Mutterkornalkaloid Cycloclavin
Das 3-Azabicyclo[3.1.0]hexan-Fragment ist im Mutterkornalkaloid Cycloclavin vorhanden , einem Naturstoff mit potentiellen medizinischen Anwendungen.
Antibiotikum Indolizomycin
Die Verbindung findet sich auch in der Struktur des Antibiotikums Indolizomycin , das signifikante antibakterielle Eigenschaften besitzt.
Duocarmycin-Gruppe
Verbindungen der Duocarmycin-Gruppe, die eine hohe Zytotoxizität aufweisen und vielversprechende Antitumormittel sind, enthalten ebenfalls dieses Fragment .
Trovafloxacin
Trovafloxacin, ein Breitband-Fluorchinolon-Antibiotikum, enthält das 3-Azabicyclo[3.1.0]hexan-Fragment .
Protease-Inhibitoren
Protease-Inhibitoren auf Basis strukturell verwandter Pseudopeptide zeigen antivirale Eigenschaften. Beispiele sind Boceprevir und Narlaprevir, die in der Anti-Hepatitis-C-Therapie eingesetzt werden, und Nirmatrelvir, ein Bestandteil von Paxlovid, das von der FDA im Jahr 2021 zur Behandlung von COVID-19-Patienten zugelassen wurde .
Behandlung neurologischer und neurodegenerativer Erkrankungen
Monoacylglycerol-Lipase- und MAP3K12-Kinase-Inhibitoren, die zur Behandlung neurologischer und neurodegenerativer Erkrankungen eingesetzt werden können, enthalten ebenfalls das 3-Azabicyclo[3.1.0]hexan-Fragment .
Behandlung von Alkohol- und Drogenabhängigkeit
Der Dopamin-D3-Rezeptor-Inhibitor GSK598809, der bei der Überwindung von Alkohol- und Drogenabhängigkeit hilft, enthält das 3-Azabicyclo[3.1.0]hexan-Fragment .
Wirkmechanismus
The mechanism of action of Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is not yet fully understood. However, it is known that the compound forms a stable complex with transition metals, which can then be used in a variety of reactions. In addition, the compound has been found to have an effect on the biochemical and physiological properties of cells, suggesting a potential role in biological processes.
Biochemical and Physiological Effects
Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid has been found to have a number of biochemical and physiological effects. In cell cultures, the compound has been found to increase the production of proteins, suggesting a role in the regulation of gene expression. In addition, the compound has been found to have an effect on the expression of certain enzymes, suggesting a role in metabolic processes.
Vorteile Und Einschränkungen Für Laborexperimente
Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid has a number of advantages for laboratory experiments. The compound is relatively stable, and can be synthesized in a single step with good yields. Additionally, the compound is not toxic, and can be used in a variety of reactions without posing a risk to the environment. However, the compound is not soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid. One potential area of research is the further investigation of the compound’s biochemical and physiological effects. Additionally, the compound’s potential applications in the synthesis of complex molecules could be explored further. Finally, the compound could be used in the development of new catalysts or materials with novel properties.
Synthesemethoden
Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid can be synthesized using a number of methods, including the Grubbs-Hoveyda-type olefin metathesis reaction. This method involves reacting an alkene with a Grubbs-Hoveyda catalyst, followed by an acid-catalyzed cyclization reaction to form the bicyclic Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid molecule. The reaction is relatively simple and can be carried out in a single step with good yields.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(16)12-10-7-14(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,16)/t10-,11+,12? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNSZJXUFXZCPP-FOSCPWQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CN1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C(=O)O)CN1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501143842 | |
| Record name | 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 3-(phenylmethyl)-, (1α,5α,6α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174456-80-5 | |
| Record name | 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 3-(phenylmethyl)-, (1α,5α,6α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide](/img/structure/B2384863.png)
![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2384865.png)


![(E)-ethyl 3-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384868.png)





![N-[2-[2-[2-[3-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]-3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B2384880.png)

![1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2384883.png)
![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2384886.png)
